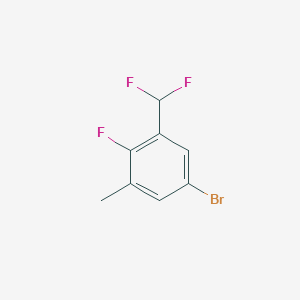

5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene

CAS No.:

Cat. No.: VC16221197

Molecular Formula: C8H6BrF3

Molecular Weight: 239.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrF3 |

|---|---|

| Molecular Weight | 239.03 g/mol |

| IUPAC Name | 5-bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene |

| Standard InChI | InChI=1S/C8H6BrF3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,8H,1H3 |

| Standard InChI Key | FVSUGSRFUKHDKP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1F)C(F)F)Br |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a benzene ring substituted at the 1-, 2-, 3-, and 5-positions. A difluoromethyl group () occupies the 1-position, while a fluorine atom is located at the 2-position. A methyl group () is attached to the 3-position, and a bromine atom resides at the 5-position . This arrangement creates a sterically and electronically diverse environment, influencing its reactivity in substitution and coupling reactions.

The molecular structure is further validated by its CAS registry number (2092765-80-3) and MDL identifier (MFCD29767787) . The presence of multiple electronegative substituents enhances the compound’s stability against oxidative degradation while promoting electrophilic aromatic substitution at specific sites.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene involves multi-step halogenation and functionalization reactions. A plausible route includes:

-

Friedel-Crafts Methylation: Introduction of the methyl group to toluene derivatives.

-

Electrophilic Fluorination: Use of or to install fluorine at the 2-position.

-

Difluoromethylation: Reaction with chlorodifluoromethane () under radical conditions to add the group .

-

Bromination: Directed ortho-bromination using (N-bromosuccinimide) or in the presence of Lewis acids.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated aromatic compounds are pivotal in drug design due to their metabolic stability and bioavailability. The difluoromethyl group in this compound may enhance binding affinity to biological targets, such as enzymes or receptors. Potential applications include:

-

Protease Inhibitors: Fluorine’s electronegativity can modulate enzyme active-site interactions.

-

Anticancer Agents: Bromine’s leaving-group potential facilitates nucleophilic substitution in prodrug activation.

Materials Science

In polymer chemistry, the compound could serve as a monomer for fluorinated polyarylenes, which exhibit exceptional thermal stability and chemical resistance. Its bromine atom also allows for Suzuki-Miyaura cross-coupling to create conjugated polymers for organic electronics .

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes apparent when compared to similar halogenated benzenes:

The difluoromethyl group in the target compound strikes a balance between electronic effects and steric bulk, making it more versatile than analogs with bulkier trifluoromethyl or polar difluoromethoxy groups.

Future Research Directions

Synthetic Methodology

-

Catalytic Asymmetric Difluoromethylation: Developing enantioselective routes to access chiral difluoromethylated intermediates.

-

Flow Chemistry Approaches: Enhancing yield and safety through continuous processing.

Application-Driven Studies

-

Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

-

Polymer Characterization: Investigating dielectric properties of fluorinated polymers derived from this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume